Cas no 1839581-28-0 (ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate)
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate Chemical and Physical Properties
Names and Identifiers
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- 1839581-28-0
- ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate
- EN300-27731277
- SCHEMBL17548981
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- Inchi: 1S/C10H20N2O2/c1-3-14-10(13)4-6-12-7-5-11-8-9(12)2/h9,11H,3-8H2,1-2H3/t9-/m0/s1
- InChI Key: ALYHWIYUQAFECE-VIFPVBQESA-N
- SMILES: O(CC)C(CCN1CCNC[C@@H]1C)=O
Computed Properties
- Exact Mass: 200.152477885g/mol
- Monoisotopic Mass: 200.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 41.6Ų
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27731277-0.05g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-27731277-0.1g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-27731277-0.25g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-27731277-0.5g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-27731277-1.0g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-27731277-2.5g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-27731277-5.0g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-27731277-10.0g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
| Enamine | EN300-27731277-1g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 1g |
$770.0 | 2023-09-10 | ||
| Enamine | EN300-27731277-5g |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate |
1839581-28-0 | 5g |
$2235.0 | 2023-09-10 |
ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate
Research Brief on Ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate (CAS: 1839581-28-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate (CAS: 1839581-28-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This chiral piperazine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have highlighted its potential as a building block for novel drug candidates targeting neurological disorders and infectious diseases.
Structural analysis reveals that the (2S)-configuration of the methylpiperazine moiety in this compound provides optimal spatial orientation for receptor binding. The ethyl propanoate ester group enhances solubility while maintaining the necessary lipophilicity for blood-brain barrier penetration, making it particularly valuable for CNS drug development. Recent synthetic chemistry advancements have improved the yield and enantiomeric purity of this intermediate, with several research groups reporting efficient asymmetric synthesis routes with >98% ee.
In pharmacological applications, ethyl 3-[(2S)-2-methylpiperazin-1-yl]propanoate has shown promise as a precursor for dopamine receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel D2/D3 receptor partial agonists with improved metabolic stability compared to previous generations. The compound's structural flexibility allows for diverse modifications at both the piperazine nitrogen and ester group, enabling structure-activity relationship (SAR) optimization across multiple therapeutic targets.
Recent patent filings (2022-2023) indicate growing commercial interest in this compound, with applications ranging from antipsychotic agents to antiviral prodrugs. One notable development is its use in the synthesis of investigational compounds targeting RNA-dependent RNA polymerase in emerging viruses. The compound's stability under physiological conditions and favorable toxicological profile in preliminary studies have positioned it as a valuable scaffold for medicinal chemistry programs.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Its secondary amine functionality allows for conjugation with various drug molecules and nanoparticles, while the ester group provides a handle for controlled release mechanisms. Current challenges in the field include optimizing large-scale production methods and further characterizing the compound's pharmacokinetic properties, which remain active areas of investigation in several pharmaceutical research programs.
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